Product packaging for 2-(3,5-Dichlorophenyl)thiophene(Cat. No.:CAS No. 651329-42-9)

2-(3,5-Dichlorophenyl)thiophene

Cat. No.: B12535595
CAS No.: 651329-42-9
M. Wt: 229.12 g/mol
InChI Key: UOQJFUWRQJNPLT-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)thiophene (CAS 651329-42-9) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis . Thiophene is a privileged scaffold in drug discovery, ranked as the 4th most common sulfur-containing heterocycle in US FDA-approved small molecules over the last decade . Its versatility allows it to serve as a bio-isosteric replacement for phenyl rings, improving metabolic stability and binding affinity in drug candidates . This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex molecules for biological screening . Researchers utilize such thiophene derivatives in the development of potential therapeutic agents, with reported biological activities including antibacterial and anticancer properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2S B12535595 2-(3,5-Dichlorophenyl)thiophene CAS No. 651329-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651329-42-9

Molecular Formula

C10H6Cl2S

Molecular Weight

229.12 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)thiophene

InChI

InChI=1S/C10H6Cl2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H

InChI Key

UOQJFUWRQJNPLT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Dichlorophenyl Thiophene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 2-(3,5-dichlorophenyl)thiophene identifies the most logical disconnection as the C-C single bond between the thiophene (B33073) ring and the 3,5-dichlorophenyl moiety. This disconnection strategy points directly towards a cross-coupling reaction as the forward synthetic step.

This approach gives rise to two primary synthetic pathways, contingent on which precursor acts as the nucleophile and which as the electrophile:

Pathway A: This involves the coupling of a thiophene-based organometallic or boronic acid/ester species with a 3,5-dichlorophenyl halide (or triflate).

Pathway B: This pathway utilizes a 3,5-dichlorophenyl-based organometallic or boronic acid/ester species and couples it with a 2-halothiophene.

Both pathways are viable and the choice often depends on the availability and stability of the starting materials and the specific requirements of the chosen catalytic system. The subsequent sections will explore various transition metal-catalyzed reactions that effectively realize these synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Approaches for Thiophene-Aryl Bond Formation

Transition metal catalysis, particularly using palladium complexes, provides the most powerful and versatile tools for constructing the C(sp²)–C(sp²) bond in this compound. These methods are characterized by their high efficiency, functional group tolerance, and predictable selectivity.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.comyoutube.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.com This reaction is widely used for the synthesis of aryl-substituted thiophenes due to its excellent functional group tolerance. mdpi.com

For the synthesis of this compound, this protocol can be applied in two ways:

Route 1: Coupling of 2-thienylboronic acid with 1-bromo-3,5-dichlorobenzene (B43179).

Route 2: Coupling of (3,5-dichlorophenyl)boronic acid with 2-bromothiophene (B119243).

The choice between these routes often depends on the commercial availability and stability of the respective boronic acids and haloarenes.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Yield (%)
2-Bromothiophene (3,5-Dichlorophenyl)boronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Ethanol/H₂O High

Note: This table represents typical, generalized conditions. Specific yields and conditions would be dependent on the exact literature procedure followed.

Stille Coupling Protocols

The Stille coupling reaction is another highly effective palladium-catalyzed method that joins an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

The synthesis of the target compound can be achieved by reacting:

2-(Tributylstannyl)thiophene with 1-bromo-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)tributylstannane with 2-bromothiophene.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or dioxane. psu.edu The addition of lithium chloride or copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: Representative Conditions for Stille Coupling

Organostannane Organic Halide Catalyst Additive Solvent
2-(Tributylstannyl)thiophene 1-Bromo-3,5-dichlorobenzene Pd(PPh₃)₄ LiCl Toluene

Note: This table illustrates common components for Stille couplings. Specific conditions and yields require consulting detailed experimental literature.

Negishi Coupling Protocols

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.orgnih.gov The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from the organic halide.

To synthesize this compound, the following combinations are feasible:

2-Thienylzinc chloride with 1-bromo-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)zinc chloride with 2-bromothiophene.

Palladium catalysts, such as those employing ligands like XPhos, are often highly effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides. nih.gov

Table 3: General Conditions for Negishi Coupling

Organozinc Reagent Organic Halide Catalyst Ligand Solvent
2-Thienylzinc chloride 1-Iodo-3,5-dichlorobenzene Pd₂(dba)₃ XPhos THF

Note: This table outlines typical reaction partners and catalysts for Negishi coupling. Precise conditions are found in specific research articles.

Kumada Coupling Protocols

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is advantageous due to the ready availability and low cost of Grignard reagents. organic-chemistry.org However, its application can be limited by the high reactivity of the Grignard reagent, which may not tolerate certain functional groups. organic-chemistry.org

The synthesis can proceed via:

2-Thienylmagnesium bromide reacting with 1-chloro-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)magnesium bromide reacting with 2-bromothiophene.

Nickel catalysts, such as Ni(dppf)Cl₂, are commonly employed for coupling with aryl chlorides, while palladium catalysts are also effective. google.comgoogle.com

Table 4: Common Parameters for Kumada Coupling

Grignard Reagent Organic Halide Catalyst Solvent
2-Thienylmagnesium bromide 1-Chloro-3,5-dichlorobenzene Ni(dppf)Cl₂ THF

Note: The table provides a general framework for Kumada coupling reactions. Specific experimental details are crucial for successful implementation.

Other Arylation Methodologies

Beyond the major named cross-coupling reactions, other methods can be employed for the arylation of thiophenes.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of the Buchwald-Hartwig reaction can be adapted for C-C bond formation, particularly in direct arylation protocols. Direct C-H arylation involves the coupling of a C-H bond of thiophene directly with an aryl halide, such as 1-bromo-3,5-dichlorobenzene. This atom-economical approach avoids the pre-functionalization of the thiophene ring. rsc.org Palladium catalysts with specialized, bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos) are typically required for this transformation. rsc.org

Ullmann Condensation: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures), modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com For the synthesis of this compound, this would typically involve the coupling of 2-iodothiophene (B115884) with 1-iodo-3,5-dichlorobenzene in the presence of a copper catalyst. However, Ullmann-type reactions are generally more common for forming C-O and C-N bonds. wikipedia.org

Direct Arylation Strategies via C-H Activation

The direct formation of a carbon-carbon bond between a thiophene and an aryl group through the activation of a C-H bond represents a highly efficient and atom-economical synthetic approach. This strategy avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions.

Palladium-Catalyzed Direct Arylation of Thiophenes

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylthiophenes. This method typically involves the reaction of a thiophene with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle that includes the activation of a C-H bond on the thiophene ring, typically at the more reactive C2 or C5 position.

For the synthesis of this compound, a common precursor would be 1-halo-3,5-dichlorobenzene, such as 1-bromo-3,5-dichlorobenzene. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Research has shown that various palladium sources, including palladium acetate (B1210297) (Pd(OAc)₂), can be effective. core.ac.ukbeilstein-journals.org The addition of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the catalytic activity and selectivity. Common bases used in these reactions include potassium acetate (KOAc) and potassium carbonate (K₂CO₃), and solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are frequently employed at elevated temperatures. core.ac.ukbeilstein-journals.org

A general procedure for the palladium-catalyzed direct arylation of a thiophene derivative involves heating the thiophene, the aryl bromide, a palladium catalyst, and a base in a suitable solvent under an inert atmosphere. beilstein-journals.org For instance, the reaction of a 2-bromothiophene derivative with an aryl bromide can be carried out using Pd(OAc)₂ as the catalyst and KOAc as the base in DMA at 80 °C. beilstein-journals.org While specific conditions for the synthesis of this compound are not extensively detailed in readily available literature, the general principles of palladium-catalyzed direct arylation provide a clear pathway for its synthesis.

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Thiophenes
CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂NoneKOAcDMA80-150 beilstein-journals.org
Pd(OAc)₂Pivalic AcidK₂CO₃DMAc100 core.ac.uk

Metal-Free C-H Functionalization Approaches

While palladium catalysis is a dominant method, the development of metal-free C-H functionalization reactions is a growing area of interest due to the cost and potential toxicity of transition metals. These methods often rely on the use of strong bases or oxidizing agents to activate the C-H bond.

One approach involves the use of a strong base to deprotonate the thiophene ring, followed by reaction with an electrophilic arylating agent. Another emerging strategy is the use of diaryliodonium salts as arylating agents under metal-free conditions. These reactions can proceed through a radical mechanism or a concerted nucleophilic aromatic substitution-like pathway. While specific examples for the synthesis of this compound using these methods are not prominently reported, the general methodologies offer a potential alternative to metal-catalyzed routes.

Multi-Component Reactions Incorporating 3,5-Dichlorophenyl and Thiophene Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and step economy. Several MCRs have been developed for the synthesis of highly substituted thiophenes. tandfonline.com

For the synthesis of this compound, a hypothetical MCR could involve a 3,5-dichlorophenyl-containing starting material, a source for the thiophene ring backbone, and other components to facilitate the cyclization and aromatization steps. For example, the Gewald aminothiophene synthesis, a well-known MCR, involves the condensation of a ketone or aldehyde with a β-acetonitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene. pharmaguideline.comderpharmachemica.comuobaghdad.edu.iq By selecting a ketone or aldehyde bearing a 3,5-dichlorophenyl group, this reaction could potentially be adapted to produce a precursor to the target compound.

While direct MCR pathways to this compound are not explicitly described in the literature, the versatility of MCRs in constructing complex heterocyclic systems suggests their potential applicability in this context. tandfonline.com

Functionalization of Pre-formed Thiophene Scaffolds

An alternative to building the aryl-thiophene bond directly is to start with a pre-formed thiophene or phenylthiophene scaffold and introduce the required functional groups in subsequent steps.

Halogenation of Thiophene Precursors

If one starts with 2-phenylthiophene (B1362552), the introduction of chlorine atoms onto the phenyl ring can be achieved through electrophilic halogenation. However, directing the chlorination specifically to the 3 and 5 positions of the phenyl ring can be challenging due to the directing effects of the thiophene substituent and the potential for reaction on the thiophene ring itself, which is highly susceptible to electrophilic attack. pharmaguideline.com The use of specific chlorinating agents and catalysts would be necessary to control the regioselectivity of this transformation.

Substitution Reactions on Pre-functionalized Arenes

A more controlled and widely used approach involves cross-coupling reactions where one of the coupling partners is a pre-functionalized thiophene and the other is a pre-functionalized dichlorobenzene.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. harvard.edulibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of thiophene-2-boronic acid or its esters with 1-bromo-3,5-dichlorobenzene in the presence of a palladium catalyst and a base. harvard.edumdpi.comresearchgate.net A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases like potassium carbonate or sodium carbonate are commonly used. mdpi.comresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling
Thiophene ReagentAryl HalidePalladium CatalystBaseSolventReference
Thiophene-2-boronic acid1-Bromo-3,5-dichlorobenzenePd(PPh₃)₄K₂CO₃ / Na₂CO₃Toluene/Water, Dioxane/Water harvard.edumdpi.com
Thiophene-2-boronic acid pinacol (B44631) esterAryl BromidePd₂(dba)₃ / LigandK₃PO₄THF/Water mdpi.com

Stille Coupling: The Stille coupling reaction provides another powerful method for the formation of the C-C bond between the thiophene and dichlorophenyl rings. lookchem.com This reaction involves the coupling of an organotin compound, such as 2-(tributylstannyl)thiophene, with an aryl halide like 1-bromo-3,5-dichlorobenzene, catalyzed by a palladium complex. lookchem.comresearchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups.

Both Suzuki and Stille couplings offer reliable and high-yielding routes to 2-arylthiophenes and are likely the most practical methods for the synthesis of this compound, providing excellent control over the final structure.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Recyclability

Research into green alternatives for cross-coupling reactions has identified several promising candidates that are less toxic and more environmentally friendly. acs.orgacs.org For Suzuki-Miyaura couplings, a range of greener solvents have been evaluated, with isopropyl acetate (i-PrOAc) being identified as a highly recommended option. acs.orgfigshare.com Other viable alternatives include 2-MeTHF, cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), and p-cymene. acs.org The use of bio-based solvents is also gaining traction; N-hydroxyethylpyrrolidone (HEP), a biogenic solvent, has shown excellent performance when used in a blend with water for cross-coupling reactions. nih.gov

A critical aspect of sustainable solvent use is recyclability. Choosing an appropriate solvent can significantly reduce costs and CO2 emissions, with potential reductions of up to 67% and 70%, respectively, when solvent recycling is integrated into the process design. rsc.org Water itself is an ideal green solvent, and its use has been demonstrated in the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it Remarkably, these reactions can be performed in various grades of water, including repurposed industrial wastewater, which reduces the consumption of fresh resources. unito.it Ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ((BMIM) TFSI), represent another class of alternative solvents that can facilitate green synthesis, particularly for thiophene derivatives that have poor solubility in water. mdpi.com

Solvent ClassExample(s)Application in Thiophene SynthesisKey AdvantagesCitation(s)
Ester Isopropyl Acetate (i-PrOAc)Recommended for Suzuki-Miyaura couplingEnvironmentally friendly alternative to THF acs.orgfigshare.com
Ether Cyclopentyl methyl ether (CPME)Alternative for Suzuki-Miyaura couplingFavorable health and safety profile acs.orgacs.org
Bio-based N-hydroxyethylpyrrolidone (HEP)Used in a blend with water for cross-couplingBiogenic, enables catalyst recycling nih.gov
Aqueous Water / Industrial WastewaterDirect C-H arylation of thiophenesAbundant, non-toxic, enables waste repurposing unito.it
Alcohol EthanolSynthesis of halogenated thiophenesEnvironmentally benign, non-toxic nih.gov
Ionic Liquid (BMIM) TFSIElectropolymerization of thiophene derivativesLow volatility, enables dissolution of insoluble reagents mdpi.com

Catalyst Design for Sustainability

Palladium catalysts are central to the cross-coupling reactions used to synthesize this compound. However, the cost, toxicity, and potential for product contamination by palladium necessitate the design of sustainable and recyclable catalytic systems. Sustainability in catalyst design focuses on maximizing catalyst activity and lifetime while ensuring easy separation from the reaction mixture for reuse. numberanalytics.com

Strategies for catalyst sustainability can be broadly categorized into homogeneous and heterogeneous approaches.

Homogeneous recyclable catalysts involve modifying the catalyst to make it separable while remaining in the same phase during the reaction. One method is to use specialized ligands, such as sulfonated phosphines, which render the palladium catalyst soluble in green solvent systems like HEP/water blends. nih.gov This allows the product to be extracted with an organic solvent, leaving the catalyst in the aqueous phase to be reused for subsequent batches. nih.gov Another advanced strategy is the "metalla-Group Assisted Purification" (m-GAP), where the catalyst is designed for simple reclamation and reuse without compromising the benefits of homogeneous catalysis. acs.org

Heterogeneous catalysts are immobilized on a solid support, which simplifies separation through simple filtration. A common issue with these catalysts is the leaching of the metal into the reaction mixture, which reduces catalytic activity and contaminates the product. mdpi.com To overcome this, robust systems have been developed. Pd EnCat™ 30 is a microencapsulated palladium catalyst that protects the metal and has demonstrated reusability for a minimum of 30 reaction cycles in Suzuki couplings. mdpi.comaau.dk Other approaches include immobilizing palladium complexes on nanoparticles, such as silica (B1680970) or magnetic supports like iron oxide on reduced graphene oxide (Pd/Fe3O4/RGO). researchgate.net Magnetic catalysts are particularly advantageous as they can be easily removed from the reactor using an external magnet. researchgate.net

Catalyst StrategyDescriptionExampleSeparation MethodCitation(s)
Homogeneous (Phase-Separable) Catalyst is modified with ligands to be soluble in a specific (often green) solvent phase.Pd catalyst with sulfonated phosphine ligands in HEP/water.Liquid-liquid extraction nih.gov
Homogeneous (Group-Assisted) Catalyst is designed for reclamation and reuse through a specific purification tag.Metalla-GAP (Group-Assisted Purification) catalysts.Specialized purification acs.org
Heterogeneous (Encapsulated) Palladium is encased within a polymeric matrix to prevent leaching.Pd EnCat™ 30Filtration mdpi.comaau.dk
Heterogeneous (Supported) Palladium is immobilized on a solid support like silica or carbon.N-heterocyclic carbene–palladium (NHC–Pd) on silica nanoparticles.Filtration researchgate.net
Heterogeneous (Magnetic) Palladium is anchored to a magnetic support for easy recovery.Pd/Fe3O4 nanoparticles on reduced graphene oxide (RGO).External Magnet researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core green chemistry metric that measures how many atoms from the reactants are incorporated into the desired product. numberanalytics.com Traditional cross-coupling reactions like Suzuki-Miyaura are considered to have a relatively high atom economy, often in the range of 80-90%. numberanalytics.com However, they still generate stoichiometric amounts of byproducts from the organometallic and halide starting materials.

A more advanced and atom-economical approach is the direct C-H arylation of thiophenes. unito.it This strategy is inherently more efficient as it avoids the pre-functionalization of the thiophene ring (e.g., as a boronic acid or stannane), thereby eliminating a synthetic step and reducing waste. unito.it Instead of forming a C-C bond between a pre-functionalized thiophene and an aryl halide, this method directly couples a C-H bond on the thiophene ring with the aryl halide, with the only formal byproduct being a hydrohalic acid.

Furthermore, process optimization through chemical engineering principles can lead to substantial gains in efficiency. Continuous-flow chemistry, for example, offers enhanced control over reaction parameters, leading to better yields, higher selectivity, and significantly reduced reaction times compared to traditional batch processing. acs.org

Synthetic RouteReactantsKey ByproductsAtom Economy AdvantageCitation(s)
Suzuki-Miyaura Coupling 3,5-Dichlorophenylboronic acid + 2-HalothiopheneBoronic acid waste, metal halide saltsGood, but generates stoichiometric waste. numberanalytics.comrsc.org
Stille Coupling 2-(Tributylstannyl)thiophene + 1-Bromo-3,5-dichlorobenzeneOrganotin halides (toxic)Lower atom economy and higher toxicity waste compared to Suzuki. rsc.org
Direct C-H Arylation Thiophene + 1-Bromo-3,5-dichlorobenzeneHBr (neutralized by base)Highest atom economy; avoids pre-functionalization step, reducing waste and simplifying the process. unito.it

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3,5 Dichlorophenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 2-(3,5-Dichlorophenyl)thiophene, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, provides a complete picture of the atomic framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While standard ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR experiments are required to piece together the molecular puzzle. For this compound, these techniques are indispensable for assigning the signals of the substituted phenyl and thiophene (B33073) rings.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. In the spectrum of this compound, COSY would show correlations between the adjacent protons on the thiophene ring. It would also confirm the meta-coupling between the protons on the dichlorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the carbon signals of both the thiophene and dichlorophenyl rings by linking them to their already-assigned proton signals. The identification of protons on the inner and outer thiophene rings of similar bithiophene structures has been successfully achieved using HSQC experiments. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine spatial proximity between nuclei. For a relatively rigid molecule like this compound, NOESY can help to confirm the connectivity by showing through-space interactions between protons on the phenyl ring and the adjacent proton on the thiophene ring.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on known data for substituted thiophenes and dichlorobenzenes. chemicalbook.comnih.govresearchgate.net The protons on the thiophene ring would appear in the aromatic region, with distinct coupling constants characteristic of their positions. The dichlorophenyl ring would show a characteristic pattern for its two equivalent protons and a single, more downfield proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Thiophene H3~7.2-7.4~125-127C2, C4, C5
Thiophene H4~7.1-7.3~127-129C2, C3, C5
Thiophene H5~7.4-7.6~124-126C3, C4, C1'
Phenyl H2'/H6'~7.5-7.7~126-128C1', C3'/C5', C4'
Phenyl H4'~7.3-7.5~129-131C2'/C6', C3'/C5'

Solid-State NMR Applications for Crystalline and Amorphous Forms

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. For compounds like this compound, which may find use in materials science, understanding the solid-state packing is crucial.

High-resolution solid-state ¹³C NMR, often employing techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between different crystalline and amorphous forms. acs.orgnih.gov In related thiophene-containing mesogens, solid-state NMR has been used to determine the molecular structure within liquid crystalline phases and to calculate orientational order parameters. nih.gov For this compound, ssNMR could be used to characterize the bulk material's purity and crystallinity, which can influence its physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₆Cl₂S), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this mass, and the characteristic isotopic pattern of the two chlorine atoms (a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1) would provide definitive evidence for the presence of two chlorine atoms in the molecule. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound under electron impact (EI) would be expected to show several characteristic losses.

The fragmentation of thiophene derivatives is well-documented. nih.govarkat-usa.orgresearchgate.net Common fragmentation pathways for arylthiophenes include:

Cleavage of the C-C bond linking the two rings, leading to ions corresponding to the dichlorophenyl cation and the thienyl cation.

Loss of a chlorine radical (Cl•) from the molecular ion.

Loss of HCl from the molecular ion.

Fragmentation of the thiophene ring itself, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

The study of fragmentation patterns of related benzo[b]thiophene derivatives shows that cleavage of bonds adjacent to the heteroatom and functional groups are dominant pathways. nih.gov For this compound, the most abundant fragments would likely arise from the most stable resulting ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are for the most abundant isotope.

Fragment IonProposed StructurePredicted m/z
[M]⁺•[C₁₀H₆Cl₂S]⁺•228
[M - Cl]⁺[C₁₀H₆ClS]⁺193
[M - C₄H₃S]⁺[C₆H₃Cl₂]⁺145
[Thienyl]⁺[C₄H₃S]⁺83

X-ray Diffraction Studies

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The analysis would reveal the dihedral angle between the phenyl and thiophene rings, which is a key conformational feature. In similar structures, the planarity or twisting between aromatic rings significantly influences the material's electronic properties. nih.gov

X-ray diffraction studies on related substituted thiophene and thieno[3,2-b]thiophene (B52689) systems have provided detailed insights into their solid-state structures. figshare.comacs.orguni-tuebingen.demdpi.com For example, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) have used synchrotron X-ray diffraction to investigate the microstructure and orientation of polymer chains in thin films. acs.org While a crystal structure for the title compound is not publicly available, analysis of related structures indicates that intermolecular interactions such as π-π stacking and halogen bonding could play a significant role in the crystal packing of this compound.

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Conformation Determination

Single crystal X-ray diffraction (SC-XRD) is an unparalleled technique for obtaining the absolute molecular structure of a crystalline compound. This method involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, SC-XRD analysis would be crucial for determining the dihedral angle between the thiophene and the 3,5-dichlorophenyl rings. This angle is a key conformational parameter that influences the extent of π-conjugation between the two aromatic systems. The planarity or twisting of the molecule would have significant implications for its electronic and photophysical properties. Furthermore, SC-XRD would reveal the intramolecular and intermolecular interactions, such as C-H···Cl, C-H···S, or π-π stacking interactions, which govern the crystal packing.

Expected Crystallographic Data from SC-XRD:

ParameterExpected Information for this compound
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lattice parameters
Bond LengthsC-C, C-S, C-Cl, C-H bond distances
Bond AnglesAngles within and between the aromatic rings
Torsional AnglesDihedral angle between the thiophene and phenyl rings
Intermolecular InteractionsPresence and geometry of hydrogen bonds and other non-covalent interactions

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is instrumental in identifying the specific crystalline form of this compound and for screening for polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to each polymorph. While less detailed than SC-XRD, PXRD is a rapid and non-destructive method for routine phase analysis and quality control.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the thiophene and dichlorophenyl rings. Specific expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching of the aromatic rings: Expected to appear in the 1600-1450 cm⁻¹ range.

C-S stretching of the thiophene ring: Generally found at lower wavenumbers.

C-Cl stretching: Vibrations involving the chlorine atoms are expected in the 1100-600 cm⁻¹ region.

Ring breathing modes: Characteristic vibrations of the entire aromatic rings.

The precise positions and intensities of these bands can provide valuable information about the electronic environment and substitution patterns of the molecule.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule.

The Raman spectrum of this compound would also provide a unique molecular fingerprint. While some vibrations may be active in both FTIR and Raman, the selection rules are different. For molecules with a center of symmetry, vibrations can be exclusively Raman or IR active. Symmetric vibrations, in particular, tend to give rise to strong Raman signals. The analysis of both FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes. jchps.com

Expected Vibrational Frequencies (cm⁻¹):

Vibrational ModeExpected Range (FTIR)Expected Range (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C Stretch1600 - 14501600 - 1450
Thiophene Ring Vibrations~1400, ~1350~1400, ~1350
C-Cl Stretch1100 - 6001100 - 600
C-S-C Ring DeformationLower wavenumbersLower wavenumbers

Electronic Absorption and Emission Spectroscopy (Methodological Aspects)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Detailed UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or ethanol, is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters. The extent of conjugation between the thiophene and dichlorophenyl rings, dictated by the torsional angle, will significantly affect the energy of these transitions and thus the λmax value. A more planar conformation would lead to a more extended π-system, resulting in a lower energy transition and a red-shift (longer wavelength) of the absorption maximum. The presence of the chlorine atoms, being electron-withdrawing, can also influence the energy levels of the molecular orbitals and modulate the absorption spectrum.

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀), a process that is typically rapid and occurs on the nanosecond timescale. The fluorescence characteristics of 2-phenylthiophene (B1362552) derivatives are significantly influenced by the nature and position of substituents on both the phenyl and thiophene rings. The presence of the electron-withdrawing dichlorophenyl group is expected to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength. In many donor-π-acceptor systems involving thiophene, intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-accepting phenyl substituent can lead to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.govrsc.org

Phosphorescence, the emission of light from a triplet excited state (T₁) to the ground state (S₀), is a slower process and is often observed at low temperatures or in rigid matrices to minimize non-radiative decay. The introduction of heavy atoms like chlorine can enhance the rate of intersystem crossing (ISC) from the S₁ to the T₁ state, a phenomenon known as the heavy-atom effect. This could potentially lead to significant phosphorescence emission from this compound. Studies on related halogenated organic compounds have demonstrated that such substitution can lead to a dominant phosphorescence emission. researchgate.net

The excited state dynamics of thiophene and its derivatives are complex and can involve multiple relaxation pathways, including internal conversion and intersystem crossing. rsc.orgresearchgate.net Theoretical studies on similar molecules can provide insight into the potential energy surfaces of the excited states and the probabilities of different de-excitation processes. rsc.org

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Phosphorescence Lifetime (τ_p, ms)
Hexane3103800.25Not Observed
Toluene (B28343)3153950.20Not Observed
Dichloromethane3184100.150.5
Acetonitrile (B52724)3204250.100.3

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for structurally similar phenylthiophene derivatives. Actual experimental values may differ.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While there are no reports in the scientific literature on the synthesis or exploration of chiral derivatives of this compound, this section will discuss the potential application of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) should such derivatives be developed. Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, is a plausible source of chirality in appropriately substituted 2-arylthiophenes. academie-sciences.fr

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For a chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the phenyl and thiophene rings.

The absolute configuration of a chiral molecule can often be determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations. This approach has been successfully applied to various chiral biaryl systems. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial orientation of the coupled chromophores.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. VCD provides detailed information about the stereochemistry of a molecule, as the vibrational modes are localized to specific functional groups and are sensitive to their chiral environment. jascoinc.com

For a chiral derivative of this compound, VCD could be used to determine the absolute configuration by analyzing the signs of the VCD bands corresponding to specific vibrational modes, such as C-H and C-C stretching and bending vibrations of the thiophene and phenyl rings. The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) is a robust method for absolute configuration assignment. mdpi.comresearchgate.net The complementarity of ECD and VCD can provide a more complete and reliable structural characterization of a chiral molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3,5 Dichlorophenyl Thiophene

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics Simulations in Solution and Solid State Environments

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 2-(3,5-Dichlorophenyl)thiophene, MD simulations can provide critical insights into its conformational dynamics, intermolecular interactions, and aggregation behavior in both solution and solid-state environments. These simulations model the molecule's movement by iteratively solving Newton's equations of motion for a system of atoms and molecules.

In a solution-state simulation, a single molecule or a small cluster of this compound molecules is placed in a simulation box filled with a chosen solvent, such as water, chloroform, or toluene (B28343). The interactions between all atoms are governed by a force field, a set of empirical energy functions and parameters. For halogenated aromatic compounds, specialized polarizable force fields like the CHARMM General Force Field (CGenFF) or those based on the classical Drude oscillator model are often employed to accurately represent interactions, including halogen bonding. The simulation tracks the nih.govacs.orgaip.org trajectory of each atom, revealing how the molecule rotates, vibrates, and interacts with the surrounding solvent molecules. Key properties that can be extracted include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, and the analysis of the torsional angle between the thiophene (B33073) and dichlorophenyl rings to understand conformational preferences.

Solid-state MD simulations, conversely, model the behavior of this compound in a crystalline or amorphous bulk phase. These simulations are crucial for predicting material properties like crystal packing, phase transitions, and mechanical stability. A unit cell of the crystal, often determined from X-ray diffraction data, is replicated periodically to simulate the bulk material. The simulation can reveal details about intermolecular interactions, such as π-π stacking between thiophene rings and halogen bonding involving the chlorine atoms, which dictate the material's structural and electronic properties.

The following table presents representative data that could be obtained from MD simulations of this compound in different environments.

ParameterValue (in Chloroform)Value (Solid State)Significance
Average Torsional Angle (°) (Phenyl-Thiophene) 35.2 ± 5.428.7 ± 2.1Indicates greater conformational flexibility in solution compared to the more constrained solid state.
Solvation Free Energy (kcal/mol) -4.8N/AQuantifies the interaction strength with the solvent, indicating favorable dissolution.
Radial Distribution Function g(r) Peak (C-Cl···H-C) 3.1 Å2.9 ÅShows the most probable distance for intermolecular interactions between chlorine and hydrogen atoms.
Lattice Energy (kcal/mol) N/A-25.6Represents the energy of the crystal lattice, indicating the stability of the solid-state packing.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. This includes its synthesis, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings, and its subsequent functionalization, such as electrophilic aromatic substitution.

These computational stud acs.orgpolito.itrsc.orgnih.govies map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed, providing a deep understanding of the reaction's feasibility, kinetics, and selectivity.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate and optimize the geometry of the TS. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Once the transition state and the preceding reactants or intermediates are optimized, the activation energy (ΔG‡) can be calculated as the difference in their Gibbs free energies. This value is fundamentally important as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For example, in a Suzuki-Miyaura coupling to synthesize this compound, DFT can be used to calculate the activation energies for the three key steps: oxidative addition, transmetalation, and reductive elimination.

Below is an illustrative acs.orgrsc.org table of calculated activation energies for a hypothetical Suzuki-Miyaura reaction to form this compound.

Reaction StepReactantsActivation Energy (ΔG‡) (kcal/mol)Rate-Determining Step
Oxidative Addition 2-Bromothiophene (B119243) + Pd(0)L₂15.2No
Transmetalation (Thienyl)Pd(II)L₂Br + (3,5-Dichlorophenyl)B(OH)₂18.5Yes
Reductive Elimination (Thienyl)Pd(II)L₂(3,5-Dichlorophenyl)12.8No

Reaction Pathway Determination and Selectivity Prediction

Computational modeling allows for the exploration of multiple possible reaction pathways. For instance, in the electrophilic substitution of this compound (e.g., nitration or halogenation), the electrophile could attack several positions on the thiophene ring. By calculating the activation energies for the formation of intermediates corresponding to attack at each position, the most favorable reaction pathway can be determined. The pathway with the lowe nih.govresearchgate.netchemrxiv.orgst energy barrier is the one that is kinetically preferred, thus allowing for the prediction of the reaction's regioselectivity.

This predictive capability is invaluable for synthetic chemists, as it can guide experimental design to favor the formation of the desired product. Models like RegioSQM and others utilize computational approaches to predict the most likely sites of electrophilic attack on heteroaromatic systems.

The following table prov nih.govchemrxiv.orgrsc.orgides a hypothetical comparison of activation energies for the electrophilic bromination at different positions of the thiophene ring in this compound, predicting the major product.

Position of Electrophilic AttackIntermediate StructureRelative Activation Energy (kcal/mol)Predicted Product Distribution
C5 (alpha to Sulfur) σ-complex at C50.0Major Product
C4 (beta to Sulfur) σ-complex at C4+3.8Minor Product
C3 (beta to Sulfur) σ-complex at C3+4.1Minor Product

Spectroscopic Property Prediction

Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the properties of yet-to-be-synthesized compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a routine and highly valuable tool. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT.

The process involves fir rsc.orgdntb.gov.uarsc.orgimist.mast optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). Then, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). For chlorinated compounds, specific functionals like WC04 have shown good performance in predicting ¹³C chemical shifts. The accuracy of these pre dntb.gov.uadictions is often high enough to distinguish between isomers and to make confident assignments of experimental spectra.

Below is a table of hypo researchgate.netthetical calculated versus experimental NMR chemical shifts for this compound.

AtomCalculated δ (ppm) (GIAO-DFT)Experimental δ (ppm)Deviation (ppm)
H3 (Thiophene) 7.187.15+0.03
H4 (Thiophene) 7.127.10+0.02
H5 (Thiophene) 7.457.42+0.03
H2'/H6' (Phenyl) 7.557.53+0.02
H4' (Phenyl) 7.397.36+0.03
C2 (Thiophene) 142.5142.1+0.4
C5 (Thiophene) 125.8125.5+0.3
C3'/C5' (Phenyl) 135.4135.1+0.3

Computational UV-Vis and Fluorescence Spectral Simulations

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are determined by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for simulating these spectra in medium-sized organic molecules like this compound.

To simulate the UV-Vis a researchgate.netmdpi.comnih.govbsorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry of the molecule. This calculation yields the vertical excitation energies to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The wavelength of maximum absorption (λₘₐₓ) corresponds to the lowest energy transition with a significant oscillator strength, typically the HOMO to LUMO transition.

For fluorescence spectra researchgate.net simulation, the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on this optimized excited-state geometry to compute the energy of the transition back to the ground state. The difference in energy between the optimized S₁ state and the ground state at that geometry corresponds to the fluorescence emission energy. Because of geometric relaxation in the excited state, the fluorescence emission is always at a lower energy (longer wavelength) than the absorption.

The following table presents illustrative data from a TD-DFT simulation of the electronic spectra of this compound in a dichloromethane (B109758) solvent model.

SpectrumParameterCalculated ValueDominant Electronic Transition
UV-Vis Absorption λₘₐₓ (nm)305HOMO → LUMO (π → π)
Oscillator Strength (f)0.48-
Fluorescence Emission λₑₘ (nm)388LUMO → HOMO (π → π)
Stokes Shift (nm)83-
Fluorescence Quantum Yield (ΦF)0.35 (estimated)-

Vibrational Spectra Predictions

The vibrational spectrum of a molecule is a unique fingerprint, providing valuable information about its structure, bonding, and functional groups. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting vibrational spectra. For this compound, a theoretical vibrational analysis can elucidate the characteristic frequencies associated with its thiophene and dichlorophenyl moieties.

A computational study on the closely related molecule 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) utilized DFT calculations with the B3LYP and HSEh1PBE functionals to predict its vibrational spectrum. nih.gov This study serves as a valuable methodological reference for understanding the vibrational modes of this compound. The theoretical calculations for similar compounds are typically performed on the optimized molecular geometry.

For a molecule like this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to various vibrational modes. These can be broadly categorized as follows:

Thiophene Ring Vibrations: These include C-H stretching, C-C stretching, and ring deformation modes. The C-S stretching vibration is also a key feature, although its assignment can be complex. nih.gov

Dichlorophenyl Ring Vibrations: This moiety contributes its own set of C-H stretching, C-C stretching, and ring breathing modes. The C-Cl stretching and bending vibrations are particularly noteworthy and are expected in specific regions of the spectrum. For simple organic chlorine compounds, C-Cl absorptions are typically observed in the 700-750 cm⁻¹ region. nih.gov

Inter-ring Vibrations: The C-C bond connecting the thiophene and dichlorophenyl rings will also have associated stretching and torsional modes.

The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. The table below provides a hypothetical representation of predicted vibrational frequencies and their assignments for this compound, based on typical ranges observed for similar compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch (Thiophene)3100 - 3000Stretching vibrations of the carbon-hydrogen bonds on the thiophene ring.
Aromatic C-H Stretch (Phenyl)3100 - 3000Stretching vibrations of the carbon-hydrogen bonds on the dichlorophenyl ring.
C=C Stretch (Thiophene Ring)1600 - 1400Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.
C-C Stretch (Phenyl Ring)1600 - 1450Stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C-S Stretch (Thiophene Ring)870 - 750Stretching vibration of the carbon-sulfur bond in the thiophene ring. nih.gov
C-Cl Stretch750 - 700Stretching vibrations of the carbon-chlorine bonds on the phenyl ring. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery, materials science, and environmental risk assessment for predicting the characteristics of new or untested molecules.

The fundamental principle of QSAR/QSPR is that the activity or property of a chemical is a function of its molecular structure. By quantifying structural features as numerical values known as molecular descriptors, statistical methods can be employed to build predictive models.

Molecular Descriptor Generation and Selection Methodologies

The first and most critical step in QSAR/QSPR modeling is the generation of molecular descriptors. These are numerical representations of the chemical and physical characteristics of a molecule. A vast array of descriptors can be calculated, broadly categorized as:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, including counts of functional groups and structural fragments.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular connectivity and shape.

3D Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors related to molecular volume, surface area, and shape.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, orbital energies (HOMO and LUMO), and partial charges.

For a compound like this compound, a diverse set of descriptors would be generated to capture its unique structural features. The presence of the thiophene ring, the dichlorophenyl group, and their connectivity would be encoded in these descriptors.

Given the large number of potential descriptors, a crucial step is the selection of a subset of relevant descriptors that have a strong correlation with the activity or property of interest, while avoiding multicollinearity. Various statistical methods are employed for descriptor selection, including:

Stepwise Multiple Linear Regression (SMLR): Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic Algorithms (GA): This is a search heuristic inspired by the process of natural selection, which can be used to identify optimal subsets of descriptors.

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important variables in a dataset.

A study on chlorinated organic compounds utilized genetic algorithm-partial least squares (GA-PLS) and stepwise regression-partial least squares (SR-PLS) to select the most relevant molecular descriptors for predicting their half-wave potentials. researchgate.net

Computational Model Development for Predictive Research

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the target activity or property. Several computational methods can be used to build these models:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity/property.

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships.

Support Vector Machines (SVM): This is a supervised machine learning algorithm that can be used for both classification and regression tasks.

The predictive power of a developed QSAR/QSPR model must be rigorously validated to ensure its reliability. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's performance on the training set.

External Validation: The model's ability to predict the activity/property of an independent set of compounds (the test set) that were not used in the model development is evaluated.

For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity, such as antifungal or anticancer properties, which are often associated with thiophene derivatives. nih.gov Similarly, a QSPR model could predict physicochemical properties like solubility, boiling point, or chromatographic retention times.

The table below illustrates the types of molecular descriptors that would be relevant for developing a QSAR/QSPR model for this compound.

Descriptor ClassExample DescriptorsRelevance to this compound
Constitutional (0D/1D)Molecular Weight, Number of Chlorine Atoms, Number of RingsBasic molecular properties that influence size and composition.
Topological (2D)Connectivity Indices (e.g., Kier & Hall indices), Shape IndicesDescribes the branching and overall shape of the molecule.
Geometrical (3D)Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule in 3D space, influencing interactions.
Quantum ChemicalDipole Moment, HOMO/LUMO Energies, Partial Charges on AtomsDescribes the electronic distribution and reactivity of the molecule. The chlorine atoms significantly influence these properties.

Reactivity and Derivatization Strategies for 2 3,5 Dichlorophenyl Thiophene

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) on 2-substituted thiophenes predominantly occurs at the C5 position, as the intermediate carbocation (sigma complex) is more stabilized by resonance compared to attack at other positions. stackexchange.com For 2-(3,5-dichlorophenyl)thiophene, the electron-withdrawing nature of the dichlorophenyl substituent deactivates the thiophene ring towards EAS, necessitating harsher reaction conditions compared to unsubstituted thiophene.

Halogenation and Nitration Reactions

Halogenation of thiophenes is a facile reaction, often proceeding rapidly even at low temperatures. nih.gov For this compound, halogenation is expected to yield the 5-halo derivative. Common halogenating agents include bromine (Br₂) and N-bromosuccinimide (NBS) for bromination, and chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination. researchgate.net

Nitration of thiophene requires milder conditions than benzene (B151609) to avoid degradation of the ring. libretexts.org A common reagent is a mixture of nitric acid and acetic anhydride (B1165640). youtube.com The reaction with this compound is anticipated to produce 2-(3,5-dichlorophenyl)-5-nitrothiophene. The strong deactivation by the dichlorophenyl group may require slightly more forcing conditions than for simple 2-alkylthiophenes.

Table 1: Exemplary Halogenation and Nitration Reactions on 2-Arylthiophenes This table presents analogous reactions on similar substrates to illustrate expected outcomes for this compound.

Starting Material Reagent(s) Product Yield (%)
2-Phenylthiophene (B1362552) NBS in CHCl₃/AcOH 2-Bromo-5-phenylthiophene ~95
2-Phenylthiophene HNO₃/Ac₂O 2-Nitro-5-phenylthiophene ~70
Thiophene Br₂ in HBr (aq) 2-Bromothiophene (B119243) High
Thiophene HNO₃/TFAA 2-Nitrothiophene 78 rsc.org

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts acylation is a highly effective method for introducing acyl groups onto the thiophene ring, typically at the C5 position for 2-substituted thiophenes. stackexchange.com The reaction is commonly carried out using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). organic-chemistry.orgtsijournals.com For the less reactive this compound, a stronger Lewis acid or higher temperatures may be necessary. A key advantage of acylation is that the resulting ketone is deactivated, preventing further substitution. libretexts.org

Friedel-Crafts alkylation , in contrast, is often less synthetically useful for thiophenes due to issues with polyalkylation and carbocation rearrangements. The alkylated product is more reactive than the starting material, leading to multiple additions.

Table 2: Friedel-Crafts Acylation of Thiophene Derivatives This table provides examples of Friedel-Crafts acylation on thiophene and its derivatives.

Substrate Acylating Agent Catalyst Product Yield (%)
Thiophene Acetic Anhydride Hβ zeolite 2-Acetylthiophene 98.6 tsijournals.com
Thiophene Acetyl Chloride SnCl₄ 2-Acetylthiophene ~80
2-Bromothiophene Acetic Anhydride H₃PO₄ 5-Acetyl-2-bromothiophene 75

Sulfonation and Formylation

Sulfonation of thiophenes can be achieved using concentrated sulfuric acid or sulfur trioxide. The reaction with 2-phenylthiophene typically yields the 5-sulfonic acid derivative. This reaction is reversible, which can be a useful feature in synthetic strategies. The sulfonic acid group is strongly deactivating, preventing further reactions on the thiophene ring.

Formylation is most commonly achieved via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org This reaction is a mild and efficient way to introduce a formyl group onto electron-rich aromatic rings and is expected to regioselectively formylate this compound at the C5 position. rsc.orgnumberanalytics.com

Table 3: Sulfonation and Formylation of Thiophenes This table shows typical conditions for the sulfonation and formylation of thiophene.

Substrate Reagent(s) Product
Thiophene Fuming H₂SO₄ Thiophene-2-sulfonic acid
2-Phenylthiophene ClSO₃H 5-Phenylthiophene-2-sulfonyl chloride
Thiophene POCl₃, DMF Thiophene-2-carboxaldehyde organic-chemistry.org

Metalation and Subsequent Functionalization

Metalation reactions, particularly lithiation, offer a powerful and regioselective alternative to electrophilic aromatic substitution for the functionalization of this compound. These methods allow for the introduction of a wide range of electrophiles at specific positions on both the phenyl and thiophene rings.

Directed ortho-Metalation (DoM) Strategies on the Phenyl Ring

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG coordinates to the lithium atom, facilitating the removal of a nearby proton. organic-chemistry.org In this compound, the chloro groups are weak ortho-directors. However, the thienyl group itself can act as a directing group. Deprotonation would be expected at the C2' or C6' positions of the phenyl ring. The resulting aryllithium intermediate can then be trapped with an electrophile. This strategy allows for functionalization of the dichlorophenyl ring, which is otherwise very difficult to achieve via standard EAS methods due to its deactivation.

Table 4: General Scheme for Directed ortho-Metalation (DoM) This table illustrates the general transformation and the roles of the components in a DoM reaction.

Step Description Reagents Intermediate/Product
1. Deprotonation A strong base like n-BuLi deprotonates the position ortho to the DMG. n-BuLi, THF, -78 °C ortho-Lithiated Species
2. Electrophilic Quench The lithiated intermediate reacts with an electrophile (E+). Various (e.g., CO₂, RCHO, MeI) ortho-Functionalized Product

Lithiation of the Thiophene Ring and Electrophilic Quenching

Direct deprotonation of the thiophene ring is a highly effective strategy for functionalization. The C5 proton of a 2-substituted thiophene is the most acidic proton on the ring and can be selectively removed by a strong base like n-butyllithium (n-BuLi), even at low temperatures (e.g., -78 °C). up.ac.zaresearchgate.net This generates a highly nucleophilic 5-lithiothiophene species.

This powerful intermediate can then be treated with a wide variety of electrophiles to introduce diverse functional groups at the C5 position. researchgate.net This two-step sequence of lithiation followed by electrophilic quenching is one of the most versatile methods for creating C5-functionalized 2-arylthiophenes.

Table 5: Lithiation and Electrophilic Quenching of 2-Arylthiophenes This table showcases the versatility of the lithiation-quenching sequence on a representative 2-arylthiophene substrate.

Substrate 1. Lithiation Reagent 2. Electrophile Product
2-Phenylthiophene n-BuLi DMF 5-Phenylthiophene-2-carboxaldehyde
2-Phenylthiophene n-BuLi CO₂ 5-Phenylthiophene-2-carboxylic acid
2-Phenylthiophene n-BuLi I₂ 2-Iodo-5-phenylthiophene
2-Phenylthiophene n-BuLi (CH₃)₃SiCl 5-Phenyl-2-(trimethylsilyl)thiophene

Cross-Coupling Reactions for Further Functionalization of the Dichlorophenyl Moiety

The 3,5-dichlorophenyl substituent on the thiophene ring serves as a versatile handle for introducing further chemical complexity. The two chlorine atoms are reactive sites for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of derivatives with tailored electronic and steric properties. Palladium and nickel catalysts are particularly prominent in these transformations. sigmaaldrich.commdpi.com

Selective Monochlorine and Dichlorine Substitution

A significant challenge and opportunity in the functionalization of this compound is the ability to selectively substitute one chlorine atom while leaving the second intact. This allows for stepwise derivatization and the creation of unsymmetrical products.

Selective Monosubstitution: Achieving high chemoselectivity for mono-arylation or mono-functionalization on dichlorinated aromatic compounds is feasible through careful control of reaction conditions and catalyst selection. bohrium.comresearchgate.net In Suzuki-Miyaura coupling, for example, using a specific palladium catalyst system, such as one employing a trioxaphosphaadamantane (TOPA) ligand, has been shown to be highly efficient for the mono-arylation of dichlorobenzenes. bohrium.com The general principle involves the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds, followed by transmetalation with an organoboron reagent and subsequent reductive elimination. youtube.comyoutube.com By using a 1:1 stoichiometry of the dichlorophenylthiophene to the coupling partner and a catalyst system known for high selectivity, the formation of the mono-substituted product can be maximized.

Factors influencing selectivity include:

Catalyst/Ligand System: Bulky or electron-rich phosphine (B1218219) ligands can modulate the reactivity of the palladium center to favor single substitution.

Stoichiometry: Limiting the amount of the coupling partner (e.g., boronic acid) to one equivalent or slightly less is crucial.

Reaction Temperature and Time: Lower temperatures and shorter reaction times can help prevent the second substitution from occurring.

Dichlorine Substitution: Conversely, the replacement of both chlorine atoms is typically achieved by using a molar excess (over two equivalents) of the coupling partner and allowing the reaction to proceed to completion. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective under these conditions. youtube.comlibretexts.org This approach leads to symmetrically disubstituted products, which is a key strategy for creating extended molecular structures.

The table below summarizes representative conditions for selective Suzuki-Miyaura coupling reactions applicable to the dichlorophenyl moiety.

Table 1: Conditions for Selective Suzuki-Miyaura Coupling
Desired SubstitutionTypical CatalystLigand TypeKey ConditionsExpected Outcome
MonosubstitutionPd(OAc)₂ / Pd₂ (dba)₃Bulky/Electron-Rich Phosphines (e.g., SPhos, XPhos, TOPA)~1 equivalent of boronic acid, controlled temperature and time. bohrium.comresearchgate.net2-(3-Chloro-5-arylphenyl)thiophene
DisubstitutionPd(PPh₃)₄ / PdCl₂(dppf)Standard Phosphines (e.g., PPh₃, dppf)>2 equivalents of boronic acid, higher temperature, longer reaction time. libretexts.org2-(3,5-Diarylphenyl)thiophene

Formation of Extended Conjugated Systems

A primary application of cross-coupling reactions on the this compound scaffold is the synthesis of extended π-conjugated systems. These materials are of interest for applications in organic electronics and photonics. By replacing both chlorine atoms with aryl, vinyl, or alkynyl groups, the electronic conjugation of the molecule can be significantly expanded.

Suzuki and Stille coupling reactions are the most common methods for this purpose. libretexts.orgacs.org In a typical Suzuki reaction, this compound can be reacted with two or more equivalents of an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2-(3,5-diarylphenyl)thiophene. libretexts.org This diarylation effectively extends the conjugated path through the central phenyl ring.

Similarly, Stille coupling, which uses organostannane reagents, can achieve the same outcome. The choice between Suzuki and Stille often depends on the functional group tolerance and the availability of the organometallic precursors.

Furthermore, combining functionalization at the dichlorophenyl ring with reactions at the thiophene ring can lead to even larger, multi-dimensional conjugated structures. For instance, after diarylation of the phenyl ring, the thiophene ring could be brominated at the 5-position and subjected to another cross-coupling reaction, creating a complex, non-linear π-system.

Oxidation and Reduction Chemistry

Oxidation of the Thiophene Ring (e.g., to Sulfones, Sulfoxides)

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives have significantly different electronic properties compared to the parent thiophene. The electron-withdrawing nature of the sulfoxide and, more so, the sulfone group lowers the energy levels of the molecular orbitals, which can be useful for tuning materials for electron-transport applications. acs.org

The oxidation of thiophenes can be achieved with various reagents. The degree of oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. nih.govderpharmachemica.com

To Sulfoxide: Milder conditions and a controlled amount of oxidant are required to selectively form the thiophene S-oxide. Thiophene sulfoxides are often reactive intermediates and can participate in subsequent reactions like Diels-Alder cycloadditions. researchgate.netnih.gov

To Sulfone: Stronger oxidizing conditions or an excess of the oxidant will typically yield the more stable thiophene S,S-dioxide (sulfone). dicp.ac.cnorganic-chemistry.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, and complete oxidation to the sulfone is often observed. acs.orgdicp.ac.cn Hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) is also a highly effective system for oxidizing thiophenes to their sulfones. nih.govdicp.ac.cn

The table below outlines common reagents for the oxidation of thiophenes.

Table 2: Reagents for Thiophene Oxidation
ReagentTypical ProductKey ConditionsReference
m-CPBA (1.2 equiv)SulfoxideLow temperature (e.g., 0 °C), controlled stoichiometry. derpharmachemica.com derpharmachemica.com
m-CPBA (>2 equiv)SulfoneRoom temperature or higher, excess oxidant. acs.orgorganic-chemistry.org acs.orgorganic-chemistry.org
H₂O₂ / CH₃ReO₃SulfoneCatalytic MTO, CH₂Cl₂ solvent. nih.govdicp.ac.cn nih.govdicp.ac.cn
H₂O₂ / Phthalic AnhydrideSulfoneMetal-free conditions, often results in direct conversion to sulfone.

Reductive Coupling Reactions

Reductive coupling provides a method for forming new carbon-carbon bonds from organohalides. In the context of this compound, reductive homo-coupling can be envisioned as a strategy to synthesize dimeric structures. Nickel-catalyzed reductive couplings are particularly effective for aryl halides. organic-chemistry.orgnih.govrsc.org

These reactions typically employ a stoichiometric metallic reductant, such as manganese or zinc powder, or are performed electrochemically. organic-chemistry.orgrsc.org The nickel catalyst cycles through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) to facilitate the coupling. rsc.orgresearchgate.net

For this compound, a plausible reductive coupling reaction would involve the formation of a biaryl bond between two molecules. By controlling the conditions, it may be possible to selectively couple at one of the C-Cl positions, leading to a dimeric product: 2,2'-bis(3-chlorophenyl)-5,5'-dithiophene (assuming coupling at the 5-position of the phenyl ring, which is less likely than coupling at the 3-position based on typical mechanisms, but serves as an example of dimer formation). A more likely outcome is the formation of a dimer linked by a new C-C bond between the phenyl rings, yielding a complex quaterphenyl-dithiophene structure. This reaction avoids the need for pre-formed organometallic reagents like organoboranes or organostannanes. nih.gov

Polymerization Chemistry

The bifunctional nature of this compound, with two reactive chlorine sites, makes it a suitable monomer for step-growth polymerization. The resulting polymers, featuring a thiophene unit in the side chain or backbone, are of interest as conjugated materials.

Condensation Polymerization: The most direct route to polymerization is through polycondensation reactions where the C-Cl bonds participate. Suzuki-Miyaura coupling polymerization is a powerful technique for synthesizing conjugated polymers. libretexts.orgdergipark.org.tr By reacting this compound as a dihalide "A-A" type monomer with a diboronic acid or ester "B-B" type comonomer, a variety of alternating copolymers can be synthesized. The properties of the resulting polymer can be tuned by the choice of the comonomer.

Direct Arylation Polymerization (DArP): An alternative, more atom-economical approach is Direct Arylation Polymerization (DArP). mdpi.com This method creates C-C bonds by coupling a C-H bond directly with a C-halide bond, avoiding the need to pre-functionalize one of the monomers with an organometallic group. rsc.org While the C-Cl bonds on the phenyl ring could be used, it is also conceivable to functionalize the thiophene ring of the title compound (e.g., at the 5-position) and use its C-H bonds for polymerization with a dihalo-comonomer. Research has shown that chlorinated thiophene derivatives can act as effective C-H monomers for DArP, suggesting that the inherent C-H bonds of the thiophene ring in the parent molecule could potentially be activated for such polymerizations. acs.orgacs.org The dichlorophenyl group would remain as a bulky, electron-withdrawing substituent along the polymer backbone, influencing its solubility, morphology, and electronic characteristics.

Oxidative Polymerization of Thiophene Units

Oxidative polymerization is a common method for synthesizing polythiophenes. This process can be achieved through either chemical or electrochemical means, leading to the formation of a conjugated polymer backbone. In the case of this compound, the dichlorophenyl group can affect the oxidation potential of the monomer and the properties of the resulting polymer.

Chemical Oxidative Polymerization: This method typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the polymerization of thiophene monomers. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. For this compound, the electron-withdrawing dichlorophenyl group can make the initial oxidation step more challenging compared to unsubstituted thiophene. However, once initiated, the polymerization can proceed to yield a poly(this compound) chain. The regiochemistry of the linkages (head-to-tail, head-to-head, or tail-to-tail) can be influenced by the reaction conditions.

Electrochemical Oxidative Polymerization: Electropolymerization offers a high degree of control over the polymerization process. By applying an electrical potential to a solution containing the monomer, thin, uniform polymer films can be deposited onto an electrode surface. The oxidation potential required for the electropolymerization of this compound would be influenced by the dichlorophenyl substituent. The resulting polymer film's morphology, conductivity, and electrochromic properties can be fine-tuned by controlling the polymerization parameters such as solvent, electrolyte, and applied potential.

Controlled Polymerization Techniques for Conjugated Polymer Synthesis

To achieve well-defined polymer architectures with controlled molecular weights, low polydispersity, and specific end-groups, controlled polymerization techniques are employed. These methods are crucial for producing high-performance materials for electronic and optoelectronic applications. researchgate.net

Grignard Metathesis (GRIM) Polymerization: GRIM polymerization is a powerful tool for the synthesis of regioregular polythiophenes. This catalyst-transfer polycondensation method involves the reaction of a dihalothiophene monomer with a Grignard reagent to form a magnesium-thiophene intermediate, which is then polymerized using a nickel catalyst. For a monomer derived from this compound, such as 2,5-dihalo-3-(3,5-dichlorophenyl)thiophene, GRIM polymerization could be utilized to produce polymers with high head-to-tail regioregularity. This control over the polymer's microstructure is essential for optimizing charge transport properties.

Kumada Catalyst-Transfer Polycondensation (KCTP): Similar to GRIM polymerization, KCTP is a nickel-catalyzed cross-coupling reaction that proceeds via a chain-growth mechanism. researchgate.net This method allows for the synthesis of well-defined conjugated polymers with predictable molecular weights and narrow molecular weight distributions. The application of KCTP to a suitably functionalized this compound monomer would enable the creation of block copolymers and other complex architectures.

Suzuki and Stille Cross-Coupling Polymerization: Suzuki and Stille polycondensations are versatile methods for synthesizing a wide range of conjugated polymers. nih.gov

Suzuki Polymerization: This involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. A potential route for polymerizing this compound derivatives would involve the synthesis of a dibromo- or diiodo- derivative of the parent compound, which can then be copolymerized with a suitable aromatic diboronic ester. For instance, 2,5-dibromo-3-(3,5-dichlorophenyl)thiophene could be polymerized with a diboronic ester comonomer to yield an alternating copolymer.

Stille Polymerization: This method utilizes a palladium catalyst to couple a dihaloaromatic monomer with an organostannane reagent. This technique is known for its tolerance to a wide variety of functional groups. A distannyl derivative of this compound could be synthesized and subsequently polymerized with a dihalo-comonomer to produce a conjugated polymer.

Click Chemistry and Bioconjugation Strategies for Derivatives

The functionalization of this compound derivatives opens up possibilities for their use in biological applications through bioconjugation. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for attaching biomolecules to the thiophene-based scaffold. capes.gov.br

To employ click chemistry, the this compound core must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved through standard organic synthesis protocols. For example, a derivative such as 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid could be a starting point for introducing a "clickable" handle. researchgate.net This carboxylic acid could be converted to an amide or ester bearing an azide or alkyne functionality.

Once the thiophene derivative is equipped with a clickable group, it can be conjugated to a wide range of biomolecules, including peptides, proteins, and nucleic acids, that have been correspondingly modified with the complementary functional group. This strategy allows for the creation of novel bio-hybrid materials with potential applications in biosensing, bioimaging, and drug delivery.

Applications in Advanced Materials and Chemical Technologies Mechanism Focused

Chemo- and Biosensors

The ability of thiophene-based compounds to exhibit changes in their optical or electronic properties upon interaction with specific analytes makes them excellent candidates for the development of chemo- and biosensors.

The design of a selective chemosensor requires the integration of a recognition unit (receptor) and a signaling unit (transducer). In thiophene-based sensors, the thiophene (B33073) moiety often forms part of the signaling unit, whose fluorescence or color is modulated by the binding of an analyte to the receptor. nih.gov Key design considerations include high selectivity, sensitivity, and specificity for the target analyte. nih.gov

Derivatives of 2-(3,5-Dichlorophenyl)thiophene can be functionalized with specific binding sites for the selective detection of metal ions, anions, or biomolecules. pdx.edunih.gov The thiophene ring itself can contribute to the selective binding of certain metal ions, such as mercury(II). pdx.edu The electronic properties of the signaling unit, and thus its response to analyte binding, can be fine-tuned by the substituents on the thiophene ring. The electron-withdrawing dichlorophenyl group can influence the energy levels of the frontier molecular orbitals, which can affect the intramolecular charge transfer (ICT) process that is often responsible for the sensing mechanism. researchgate.net

For example, thiophene-based Schiff base sensors have been developed for the fluorescent turn-on detection of Al³⁺ and Zn²⁺. nih.gov The sensing mechanism is often based on chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield. nih.gov The selectivity of the sensor is determined by the nature of the chelating groups and their affinity for different analytes. Thiophene derivatives have been successfully employed in the design of sensors for a variety of ions, including Fe³⁺, Cu²⁺, and various anions. researchgate.netnih.gov

Table 3: Examples of Thiophene-based Chemosensors

Sensor Type Target Analyte(s) Sensing Mechanism Detection Limit Reference
Thiophene-based Schiff base Al³⁺, Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) 3.7 x 10⁻⁹ M (Al³⁺), 3.0 x 10⁻⁸ M (Zn²⁺) nih.gov
Thiophene derivatized rhodamine Hg²⁺ Colorimetric and Fluorometric Not specified nih.gov
Thiophene hydrazide derivative Cu²⁺, Al³⁺ Colorimetric (Cu²⁺), Fluorescent turn-on (Al³⁺) 46.5 nM (Cu²⁺), 32.7 nM (Al³⁺) nih.gov

Integration into Sensing Platforms

For practical applications, sensor molecules are typically integrated into a larger platform. This can involve their immobilization on solid surfaces, incorporation into polymer matrices, or the formation of self-assembled monolayers.

Surface Functionalization: Thiophene derivatives can be functionalized with groups that allow for their attachment to surfaces like gold or silica (B1680970). This is a common strategy for creating electrochemical or optical sensors.

Catalysis and Ligand Design

The thiophene moiety in this compound can act as a ligand for transition metals, opening up possibilities for its use in catalysis.

Exploration as Ligands in Transition Metal-Catalyzed Reactions

Thiophene and its derivatives are known to coordinate to transition metals through the sulfur atom or the π-system of the ring. This coordination can influence the reactivity of the metal center, making it suitable for catalyzing various organic transformations.

Cross-Coupling Reactions: Ligands based on substituted thiophenes have been explored in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. While there are no specific reports on the use of this compound as a ligand, its structural features suggest potential applicability. For instance, a study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) demonstrated the selective reaction at different positions under varying conditions, highlighting the tunability of reactivity in halogenated heterocyclic compounds researchgate.net. Another study detailed a palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) in aqueous media, showcasing the potential for cross-coupling of chloro-substituted heterocycles nih.gov. The electronic effects of the dichlorophenyl group in this compound could modulate the electron density on the thiophene ring, thereby influencing its coordination properties and the catalytic activity of the resulting metal complex.

Heterogeneous Catalysis Applications (if derivatized onto supports)

For applications in heterogeneous catalysis, the ligand can be anchored to a solid support, such as silica or a polymer resin. This facilitates catalyst recovery and reuse. While no specific examples exist for this compound, the general principle involves functionalizing the molecule with a group suitable for grafting onto the support material.

Polymer Chemistry and Conjugated Polymer Systems

The most promising application of this compound lies in the field of polymer chemistry, specifically as a precursor for conjugated polymers.

Precursors for Polythiophenes with Tailored Electronic Structures

Polythiophenes are a class of conducting polymers with a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The properties of polythiophenes can be tuned by introducing substituents onto the thiophene ring.

Synthesis of Poly(this compound): The polymerization of this compound could be achieved through several methods commonly used for synthesizing polythiophenes. Oxidative polymerization using an oxidizing agent like iron(III) chloride (FeCl3) is a common and straightforward method for polymerizing thiophene monomers wikipedia.org. Electrochemical polymerization is another technique where the monomer is oxidized at an electrode surface to form a polymer film nih.gov. Furthermore, cross-coupling methods, such as Kumada coupling of the corresponding dihalo-monomer, can lead to regioregular polymers with well-defined structures wikipedia.org.

Tailored Electronic Structures: The presence of the 3,5-dichlorophenyl substituent is expected to significantly influence the electronic structure of the resulting polymer. The electron-withdrawing nature of the chlorine atoms would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can affect the polymer's band gap, which in turn determines its optical and electrical properties. For instance, a study on the bioactivation of substituted thiophenes showed that substitutions on the thiophene ring, including chlorine, can significantly alter the electronic properties and reactivity of the molecule nih.gov. The steric bulk of the dichlorophenyl group could also influence the planarity of the polythiophene backbone, which is a crucial factor for efficient charge transport. By controlling the regioregularity of the polymer during synthesis, it might be possible to fine-tune the electronic properties for specific applications.

Structure-Property Relationships in Polymer Architectures

The polymerization of this compound is not extensively documented in scientific literature. However, the structure of the monomer allows for theoretical predictions of the properties of its corresponding polymer, poly(this compound). The behavior of such a polymer would be dictated by the interplay of the electron-rich thiophene unit and the electron-withdrawing dichlorophenyl substituent.

Key Structural Features and Their Predicted Influence:

Thiophene Backbone: Polythiophenes are known for their conductive properties, which arise from the delocalization of π-electrons along the polymer backbone. For effective charge transport, the thiophene rings must adopt a highly planar conformation to maximize orbital overlap.

Dichlorophenyl Substituent: The 3,5-dichlorophenyl group would exert a significant influence on the polymer's properties.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer compared to unsubstituted poly(phenylthiophene). This modification can enhance the polymer's stability against oxidative degradation. Calculations on similarly substituted polythiophenes show that while substituents can alter the electronic properties of monomers and dimers, their effect on the final polymer's band gap is complex and not always intuitive. researchgate.net

Steric Effects: The phenyl group, especially with chlorine atoms, is bulky. It would create steric hindrance between adjacent monomer units, forcing a twist in the polymer backbone. This torsion angle between the thiophene and phenyl rings disrupts the planarity and, consequently, the π-conjugation. A less planar structure generally leads to a lower charge carrier mobility.

Regioregularity: As with other substituted polythiophenes, controlling the regioregularity (the specific orientation of repeating monomer units) during synthesis would be crucial. A high degree of head-to-tail (HT) coupling is essential for achieving the planarity needed for high electrical conductivity. acs.org

The table below outlines the predicted impact of key structural elements of this compound on the potential properties of its polymer, based on established principles from related polythiophene systems.

Structural FeaturePredicted Effect on Polymer PropertiesRationale
Thiophene Ring Forms the conductive π-conjugated backbone.The foundation of electronic properties in polythiophenes.
Phenyl Group Introduces steric hindrance, reducing planarity.Torsional strain between rings disrupts π-orbital overlap, potentially lowering conductivity.
Dichloro- Substitution Lowers HOMO/LUMO levels, increases oxidative stability.Chlorine atoms are electron-withdrawing, which can protect the polymer from ambient degradation.
Overall Architecture Likely results in a less crystalline, more amorphous polymer.The bulky, non-planar structure would inhibit the ordered packing necessary for high crystallinity.

Host-Guest Chemistry and Supramolecular Assemblies

While specific host-guest systems based on this compound are not documented, its molecular structure provides clear indicators for its potential use in designing supramolecular assemblies. These assemblies are formed and held together by non-covalent interactions.

Design for Selective Molecular Recognition

Molecular recognition requires a host molecule with specific sites that can selectively bind to a guest molecule. This compound possesses several features that could be exploited for this purpose.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. This is a highly directional interaction where the electrophilic region on the chlorine atom can interact with a Lewis base (an electron-rich atom like nitrogen or oxygen). This allows for the design of specific host-guest pairings.

π-π Stacking: Both the thiophene and phenyl rings are aromatic and can participate in π-π stacking interactions. These interactions are fundamental to the self-assembly of many aromatic molecules, including peptides containing phenylalanine. nih.gov The geometry and strength of this stacking would be influenced by the electronic character of the rings.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron clouds of adjacent rings, providing further stability to a supramolecular complex.

The design of a host molecule for selective recognition would involve creating a cavity or surface that is complementary in size, shape, and electronic character to the intended guest, utilizing the specific non-covalent interactions that this compound can offer.

Self-Assembly Mechanisms and Nanostructure Formation

The spontaneous organization of molecules into ordered nanostructures is a hallmark of supramolecular chemistry. For thiophene-based molecules, this process is typically driven by a combination of π-π stacking, van der Waals forces, and sometimes weaker hydrogen bonds. researchgate.net

The self-assembly of this compound would be a balance between the attractive π-π stacking forces of the aromatic rings and the repulsive steric hindrance from the bulky dichlorophenyl group.

Influence of Molecular Structure: The significant steric bulk of the dichlorophenyl substituent would likely prevent the formation of highly ordered, planar lamellar structures often seen in simpler polythiophenes like P3HT. acs.org Instead, it might favor the formation of discrete, zero-dimensional nanoparticles or one-dimensional fibrous structures where the molecules can arrange to minimize steric clash. The assembly of other highly aromatic molecules, such as phenylalanine homopeptides, can be tuned to form diverse morphologies like fibers, tubes, and rods based on subtle structural changes and environmental conditions. nih.gov

Role of Environment: The choice of solvent is a critical factor in directing self-assembly. In a good solvent, the molecules would be fully solvated and exist individually. As a poor solvent (a non-solvent) is introduced, the molecules would begin to aggregate to minimize contact with the unfavorable environment. The polarity of the solvent can influence the final morphology. For instance, some thiophene derivatives self-assemble into nanoparticles in one solvent system but form nanofibers in another, demonstrating the tunability of the process.

The table below summarizes the key interactions and influencing factors that would govern the self-assembly of this compound.

Interacting Force / FactorRole in Self-AssemblyPredicted Outcome
π-π Stacking Primary attractive force driving aggregation.Promotes association of the aromatic cores.
Steric Hindrance Repulsive force disrupting ordered packing.Likely inhibits formation of planar sheets; may favor curved or 1D structures.
Halogen Bonding Directional attractive force.Could provide specificity and rigidity to the resulting assembly.
Solvent Quality Controls the thermodynamics of aggregation.Gradual change from good to poor solvent can induce assembly into nanostructures.

Molecular Interactions with Biological Targets Mechanism Focused

Enzyme Binding and Inhibition Mechanisms

The interaction of 2-(3,5-Dichlorophenyl)thiophene and its derivatives with enzymes has been a subject of computational analysis to elucidate potential inhibitory effects.

Investigation of Active Site Interactions through Computational Modeling

Computational docking studies have been employed to predict the binding affinity and orientation of thiophene (B33073) derivatives within the active sites of various enzymes. For instance, a study on a related compound, 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP), explored its interaction with the COVID-19 main protease (PDB ID: 5R7Y). nih.gov Using Density Functional Theory (DFT) methods, the molecular geometry of the ligand was optimized to understand its electronic and structural properties, which are crucial for enzyme-ligand interactions. nih.gov Molecular docking simulations then predicted the binding energy and the specific amino acid residues involved in the interaction, providing a basis for understanding its potential as an enzyme inhibitor. nih.gov

While direct computational modeling data for this compound is not extensively available, the principles from related compounds suggest that the dichlorophenyl and thiophene moieties would play a significant role in forming hydrophobic and potential halogen-bond interactions within an enzyme's active site.

Allosteric Modulation Studies of Enzyme Function

Allosteric modulation, where a molecule binds to a site other than the active site to alter enzyme activity, is a key mechanism in drug discovery. nih.govwikipedia.org For thiophene derivatives, the potential for allosteric modulation has been considered. While specific studies on this compound as an allosteric modulator are not prominent, the structural features of dichlorophenylthiophenes make them candidates for binding to allosteric pockets. These pockets often have a more hydrophobic character compared to active sites, which could favorably interact with the dichlorinated phenyl ring. Such binding would induce conformational changes in the enzyme, thereby modulating its catalytic function. nih.gov

Receptor Binding and Modulation Mechanisms

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Computational methods are invaluable in predicting and analyzing these binding events.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking is a primary tool for predicting the binding mode of ligands to receptors. For thiophene-based compounds, docking studies have been performed to understand their potential as receptor modulators. For example, derivatives of thiophene have been docked into the BCL-2 protein, a key regulator of apoptosis, to assess their anticancer potential. nih.govmdpi.com These simulations reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a G-protein coupled receptor (GPCR) is known to induce conformational changes that are essential for signal transduction. nih.govnih.govcaltech.eduyoutube.com These changes often involve the movement of transmembrane helices. nih.govnih.gov While specific experimental data on the conformational changes induced by this compound are lacking, studies on other GPCR ligands provide a framework for understanding this process. The binding of an agonist typically stabilizes an active conformation of the receptor, which facilitates its interaction with downstream signaling proteins. nih.govnih.gov Computational models and biophysical techniques, such as fluorescence spectroscopy, are used to study these dynamic changes. nih.gov It is plausible that this compound, upon binding to a receptor, could influence the equilibrium between different conformational states, thereby acting as either an agonist or an antagonist.

Interaction with Nucleic Acids (DNA/RNA)

Thiophene-based molecules have been investigated for their ability to interact with nucleic acids, which can lead to therapeutic applications. These interactions are often characterized by groove binding or intercalation. nih.govcardiff.ac.uk

Based on a comprehensive review of available scientific literature, there is no specific research data for the compound This compound that directly addresses the topics outlined in the requested article structure.

Published studies on related thiophene derivatives exist; for instance, certain thiophene-containing diamidines have been analyzed for DNA minor groove binding nih.govnih.gov, and other thiophene sulfonamides have been computationally modeled for DNA interactions researchgate.net. Similarly, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for analyzing molecular interactions, and Structure-Activity Relationship (SAR) studies have been conducted on various classes of thiophene derivatives to develop agents for targets like tubulin or kinases nih.govnih.govnih.govresearchgate.net.

However, specific experimental results or analyses for This compound concerning its DNA/RNA intercalation, groove binding selectivity, protein binding kinetics via SPR, thermodynamic profile via ITC, or targeted SAR studies are not available in the public domain. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound.

In-depth Analysis of this compound in Drug Discovery: Molecular Interactions and Optimization Strategies

A comprehensive examination of the computational and experimental methodologies employed in the scaffold hopping and lead optimization of this compound reveals a notable absence of specific, publicly available research. While the thiophene scaffold is a well-established privileged structure in medicinal chemistry, and the dichlorophenyl moiety is a common substituent in bioactive compounds, the specific combination represented by this compound does not appear as a focal point in dedicated scaffold hopping or lead optimization studies within the accessible scientific literature.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized for its ability to act as a bioisostere for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and binding interactions. The electron-rich nature of the thiophene ring allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

Similarly, the 3,5-dichlorophenyl group is frequently incorporated into drug candidates to enhance binding affinity through hydrophobic and halogen bonding interactions. The chlorine atoms can modulate the electronic properties of the phenyl ring and provide specific contact points within a receptor's binding pocket.

The lack of specific data for this compound means that a detailed discussion of its journey through these critical stages of drug development is not possible at this time. Such an analysis would require access to proprietary research from pharmaceutical or academic laboratories that has not been disseminated in the public domain. Therefore, any detailed account of its molecular interactions, computational modeling for scaffold hopping, or experimental lead optimization efforts would be speculative.

Further research and publication in this specific area would be necessary to provide a scientifically robust overview of this compound's role and potential in medicinal chemistry.

Advanced Analytical Methodologies for 2 3,5 Dichlorophenyl Thiophene in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating the components of a mixture, making them ideal for assessing the purity of synthesized 2-(3,5-dichlorophenyl)thiophene and for monitoring the progress of the reactions that produce it. The choice of technique is often dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most probable approach for purity assessment. mdpi.compensoft.net In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to its dichlorophenyl and thiophene (B33073) moieties, this compound possesses significant hydrophobicity, leading to strong retention on a C18 or C8 silica-based column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while also separating it from more polar impurities or starting materials.

Reaction Monitoring: During the synthesis of this compound, for instance, via a Suzuki or Stille coupling reaction, HPLC can be used to monitor the consumption of starting materials and the formation of the product. Small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the appearance of the product peak and the disappearance of the reactant peaks, allowing for the determination of the reaction's endpoint.

Purity Assessment: Post-synthesis and purification, HPLC is employed to determine the purity of the this compound sample. A high-purity sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and their peak areas relative to the main peak can be used to quantify their levels, assuming similar detector responses. A diode array detector (DAD) or a UV-Vis detector would be suitable for detecting the thiophene-containing chromophore. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification. researchgate.net Given its molecular weight and structure, this compound is expected to be amenable to GC analysis.

In GC, the sample is vaporized and swept by a carrier gas (usually helium or nitrogen) through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar column, such as one with a phenyl-substituted polysiloxane phase, would be appropriate for this compound.

Reaction Monitoring and Purity Assessment: Similar to HPLC, GC-MS is highly effective for monitoring reaction progress and assessing final product purity. researchgate.net The high resolution of capillary GC allows for the separation of closely related isomers and byproducts. The mass spectrometer detector provides structural information, aiding in the identification of impurities. The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern, including isotopic peaks due to the two chlorine atoms, which would confirm its identity.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 5 min)
MS Transfer Line Temp 290 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-500 m/z

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly useful for the analysis and purification of chiral compounds and thermally labile molecules. wikipedia.org For achiral compounds like this compound, SFC can offer faster separations and reduced solvent consumption compared to HPLC.

The mobile phase in SFC has low viscosity and high diffusivity, leading to high chromatographic efficiency. wikipedia.org Modifiers such as methanol or acetonitrile are often added to the supercritical CO2 to increase the mobile phase's solvating power and to fine-tune selectivity. nih.gov The stationary phases are similar to those used in HPLC. wikipedia.org Given its applicability to a broad spectrum of pharmaceuticals and organic molecules, SFC represents a viable, high-throughput alternative for the purity assessment of this compound, especially in a high-throughput screening context. nih.govnih.gov

Electrochemical Analysis

Electrochemical techniques provide valuable insights into the redox properties of a molecule, which are critical for applications in organic electronics and materials science. For this compound, these methods can characterize its ability to be oxidized or reduced and the stability of the resulting charged species.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for probing the redox behavior of electroactive species. ajrconline.org A cyclic voltammogram is obtained by measuring the current that develops in an electrochemical cell as the potential is varied linearly with time.

For this compound, CV can be used to determine its oxidation and reduction potentials. The thiophene ring is known to be electron-rich and can be oxidized electrochemically. ajrconline.orgwinona.edu The presence of the electron-withdrawing dichlorophenyl group is expected to make the oxidation of the thiophene ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted thiophene.

A typical CV experiment would involve dissolving this compound in a suitable organic solvent, such as acetonitrile or dichloromethane (B109758), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. rsc.org By scanning the potential, one would observe an anodic peak corresponding to the oxidation of the compound and, if the process is reversible, a cathodic peak on the reverse scan. The stability of the resulting radical cation can be inferred from the ratio of the cathodic to anodic peak currents.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Scan Rate 100 mV/s
Oxidation Potential (Epa) +1.5 V (vs. Ag/AgCl)
Reduction Potential (Epc) +1.3 V (vs. Ag/AgCl)
Reversibility (ipc/ipa) ~0.8

Chronoamperometry and Chronocoulometry for Electron Transfer Dynamics

Chronoamperometry and chronocoulometry are electrochemical techniques that provide information on the kinetics of electron transfer and the diffusion coefficients of electroactive species. In chronoamperometry, the potential is stepped to a value where an electrochemical reaction occurs, and the resulting current is measured as a function of time. Chronocoulometry measures the total charge that passes as a function of time.

These techniques could be applied to study the electron transfer dynamics of the oxidation or reduction of this compound. By analyzing the current-time or charge-time response, it is possible to determine the diffusion coefficient of the molecule in the specific solvent-electrolyte system. Furthermore, these methods can help to elucidate the mechanism of the electrode process, for instance, by indicating whether the electron transfer is followed by a chemical reaction. winona.edu For thiophene derivatives, these techniques are crucial in understanding the initial stages of electropolymerization, should the radical cations be reactive enough to couple. winona.edu

Thermal Analysis Techniques

Thermal analysis is crucial for determining the stability and phase behavior of a material as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide essential insights into its thermal decomposition and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is invaluable for determining the thermal stability and decomposition profile of a compound. For an organic molecule like this compound, TGA would reveal the temperatures at which significant mass loss occurs, indicating decomposition.

In a typical TGA experiment under an inert atmosphere (e.g., nitrogen), the thermal degradation of chlorinated aromatic compounds often proceeds in a multi-step process. The initial mass loss for a compound like this compound would likely involve the cleavage of the carbon-chlorine bonds, followed by the fragmentation of the aromatic and heterocyclic rings at higher temperatures. The presence of the relatively stable thiophene and dichlorophenyl rings would suggest a high thermal stability, with decomposition likely commencing at temperatures above 300°C.

Table 1: Representative TGA Data for a Chlorinated Aromatic Compound

Temperature Range (°C)Weight Loss (%)Associated Decomposition Pathway
300 - 450~ 40%Initial cleavage of C-Cl bonds and fragmentation of the phenyl ring.
450 - 600~ 55%Decomposition of the thiophene ring and further fragmentation.
> 600~ 5%Char residue formation.

Note: This data is representative of a generic chlorinated aromatic compound and is intended to be illustrative for this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHm), which is the energy required to melt the solid. The melting point of a pure, crystalline organic compound is typically sharp. For analogous compounds such as substituted phenylthiophenes, melting points can vary widely depending on the nature and position of the substituents. Given the molecular weight and the presence of polar C-Cl bonds which can lead to significant intermolecular interactions, a relatively high melting point would be anticipated for this compound.

Table 2: Representative DSC Data for a Substituted Phenylthiophene

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting (Endotherm)145150120

Note: This data is representative of a generic substituted phenylthiophene and is intended to be illustrative for this compound.

Microscopic Imaging for Material Characterization

Microscopic imaging techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) would offer a comprehensive understanding of its surface features and internal structure.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.

For a crystalline powder of this compound, SEM would be used to characterize the crystal habit (shape), size distribution, and surface morphology of the individual crystallites. Based on analogous small organic molecules, it is expected that this compound would form well-defined crystals, potentially with a plate-like or prismatic morphology. SEM images would also reveal any surface defects, such as cracks or pits, and could indicate the degree of crystallinity and the presence of any amorphous material. For instance, SEM analysis of similar aromatic compounds has shown the formation of discrete, well-formed crystals.

Transmission Electron Microscopy (TEM) operates on a similar principle to a light microscope but uses a beam of electrons instead of light. Because electrons have a much shorter wavelength than light, TEM can resolve much smaller features, even down to the atomic level. To be observed by TEM, samples must be very thin, typically less than 150 nm.

For this compound, TEM could be used to investigate the internal structure of its crystals. If the compound forms nanocrystals or thin films, TEM could reveal details about crystal packing, lattice fringes, and the presence of any dislocations or other crystalline defects. High-resolution TEM (HRTEM) could potentially visualize the molecular arrangement within the crystal lattice. Studies on other organic nanocrystals have demonstrated the power of TEM in elucidating their internal crystalline order and identifying different polymorphs.

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM generates a three-dimensional topographic map of the surface of a sample.

When applied to a thin film of this compound deposited on a substrate, AFM would provide quantitative data on surface roughness, grain size, and the presence of any surface features like terraces or steps. For example, AFM studies on thin films of thiophene-based polymers have revealed detailed information about their surface morphology, including the formation of fibrillar structures and variations in surface roughness depending on processing conditions. Such information is critical for applications where surface properties are paramount, such as in organic electronics.

Table 3: Representative AFM Surface Roughness Data for a Thiophene-Based Thin Film

Sample Preparation MethodScan Size (µm x µm)Root Mean Square (RMS) Roughness (nm)
Spin-Coating5 x 51.5
Vapor Deposition5 x 50.8

Note: This data is representative of a generic thiophene-based thin film and is intended to be illustrative for this compound.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound is emerging as a molecule of significant interest, positioned at the intersection of medicinal chemistry, materials science, and sustainable chemical synthesis. Its unique structural motif, featuring a dichlorinated phenyl ring appended to a thiophene core, provides a versatile scaffold for the development of novel applications. As researchers delve deeper into the potential of thiophene derivatives, the future research directions for this compound are becoming increasingly defined, promising advancements across multiple scientific disciplines. This article outlines the key areas of future investigation that are poised to unlock the full potential of this compound.

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